molecular formula C13H9N3O2S B2994956 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide CAS No. 64321-69-3

4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2994956
CAS No.: 64321-69-3
M. Wt: 271.29
InChI Key: QSJQIYHKACSNLX-UHFFFAOYSA-N
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Description

4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a quinoline derivative incorporating a heterocyclic thiazole group, a structure associated with diverse biological activities . This compound is of significant interest in medicinal chemistry and antibacterial research. Scientific studies on closely related analogs have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL . The mechanism of action for this class of compounds has been identified as the inhibition of the bacterial DNA gyrase B subunit (GyrB), a validated target for antibiotic discovery . By targeting the ATPase domain of GyrB, these inhibitors disrupt DNA supercoiling and cause bactericidal effects . Notably, research on a potent derivative showed that it did not induce resistance in MRSA over 20 passages, highlighting the potential of this chemical series to overcome antibiotic resistance . This compound is intended for research applications such as investigating new antibacterial agents, studying GyrB inhibition mechanisms, and conducting structure-activity relationship (SAR) analyses. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-11-8-3-1-2-4-10(8)15-7-9(11)12(18)16-13-14-5-6-19-13/h1-7H,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJQIYHKACSNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with thiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group at the 3-position can be reduced to form a hydroxyl derivative.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide has demonstrated potential in scientific research, specifically in antimicrobial activity, anticancer properties, and anti-inflammatory effects.

Antimicrobial Applications

  • Background: Bacterial infectious diseases have become a significant threat to public health due to increasing antibiotic resistance . Novel antibiotics are urgently needed to overcome this resistance .
  • N-Thiadiazole Derivatives: N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides are a potential new class of antibacterial agents . One derivative was identified as an antibacterial agent against S. aureus .
  • Structural Optimization: A study designed and synthesized 37 derivatives and evaluated their antibacterial activity against S. aureus ATCC29213, which led to the identification of ten potent antibacterial agents with minimum inhibitory concentration (MIC) values below 1 μg/mL .
  • Case Study: One tested compound, 1-ethyl-4-hydroxy-2-oxo-N-(5-(thiazol-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide (g37), showed a 2 to 128-times improvement compared to vancomycin in antibacterial potency against tested strains (MICs: 0.25-1 μg/mL vs. 1-64 μg/mL) and an optimal selective toxicity (HepG2/MRSA, 110.6 to 221.2; HUVEC/MRSA, 77.6-155.2) . G37 did not induce resistance development of MRSA over 20 passages and was confirmed as a bactericidal, metabolically stable, orally active antibacterial agent . S. aureus DNA gyrase B was identified as its potential target, and a potential binding mode was proposed by molecular docking .

Related Research

  • Thiazole derivatives have attracted attention for diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antidiabetic, anti-HIV, COX/LOX inhibitory, antioxidant, and antileishmanial properties .
  • New derivatives incorporating thiazole, phtalazine moieties, and the sulfonamide group in one molecule were designed and synthesized . The study of structure–activity relationships revealed that the presence of 2-(3,4-dimethoxyphenyl)ethanamine as a substituent at position 4 and phenol at position 2 of the thiazole ring are beneficial for antibacterial activity .

Table of MIC/MBC values for synthesized Thiazole derivatives

CompoundMICMBC
1 0.23 ± 0.000.47 ± 0.02
2 0.30 ± 0.010.60 ± 0.02
3 0.10 ± 0.000.20 ± 0.01
4 0.17 ± 0.010.23 ± 0.01
5 0.23 ± 0.010.47 ± 0.02
6 0.30 ± 0.010.60 ± 0.02
7 0.30 ± 0.010.60 ± 0.02
8 0.23 ± 0.000.47 ± 0.02
9 0.17 ± 0.010.23 ± 0.01
Ampicillin0.10 ± 0.000.15 ± 0.00

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. Additionally, it can interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes .

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Several N-aryl-4-hydroxyquinoline-3-carboxamide derivatives have been synthesized and characterized, differing primarily in the substituents on the aryl group:

Compound Name Substituent Yield (%) Melting Point (°C) Key Properties
4-Hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide (2a) 2-methoxyphenyl 46 252–256 Moderate solubility in polar solvents; IR peaks at 1650 cm⁻¹ (C=O stretch)
4-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-3-carboxamide 3-trifluoromethylphenyl 65 299–307 Enhanced lipophilicity (logP ~3.2); high thermal stability
4-Hydroxy-N-(4-bromophenyl)quinoline-3-carboxamide 4-bromophenyl 75 320–327 Halogenated analog; potential for halogen bonding in target interactions
4-Hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide (946204-10-0) pyridin-4-yl N/A >330 Basic nitrogen in pyridine improves water solubility; HR-MS: [M+H]+ = 322.12

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, bromo) increase melting points and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Methoxy groups lower melting points and improve solubility in polar solvents, making them suitable for formulation in hydrophilic matrices .
Analogues with Modified Heterocyclic Moieties

Replacing the thiazol-2-yl group with other heterocycles alters pharmacological and physicochemical profiles:

Compound Name Heterocycle Key Differences from Thiazole Analogues
8,8′-Disulfanediylbis(N-(oxazol-2-yl)quinoline-3-carboxamide) (27) Oxazol-2-yl Reduced steric bulk; lower logP (2.8 vs. 3.1); weaker enzyme inhibition
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide (946360-26-5) 1,3,4-thiadiazol-2-yl Increased rigidity; higher metabolic stability due to sulfur atoms
4-Hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide 4-methylthiazol-2-yl Methylation enhances lipophilicity (logP ~3.5); molecular weight = 299.3

Key Observations :

  • Oxazole derivatives exhibit reduced enzymatic inhibition compared to thiazole analogs, likely due to diminished sulfur-mediated interactions .
  • Thiadiazole substituents improve metabolic stability, making them candidates for prolonged therapeutic action .

Biological Activity

4-Hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Synthesis

The compound features a quinoline backbone substituted with a thiazole moiety and a carboxamide group. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes, which yield various derivatives with modified biological activity profiles.

1. Antimicrobial Activity

Research has shown that this compound exhibits potent antibacterial properties. In one study, derivatives of this compound demonstrated minimum inhibitory concentration (MIC) values below 1 μg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound's mechanism involves targeting bacterial DNA gyrase B, leading to effective bactericidal action without inducing resistance .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that certain derivatives can inhibit cell proliferation in various cancer cell lines, including colorectal and breast cancer cells. For instance, specific analogues have shown IC50 values as low as 10 μM against human epithelial colorectal adenocarcinoma (Caco-2) cells . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole and quinoline rings significantly affect cytotoxicity.

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory activity by inhibiting lipoxygenase (LOX), an enzyme involved in the inflammatory response. Compounds derived from this scaffold have shown promising LOX inhibitory activity with IC50 values ranging from 10 to 52 μM . The ability to scavenge free radicals further supports its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesMechanism of Action
AntibacterialStaphylococcus aureus<1 μg/mLInhibition of DNA gyrase B
AnticancerCaco-2 (Colorectal Cancer)10 μMCell cycle arrest and apoptosis induction
Anti-inflammatoryLOX enzyme10 - 52 μMEnzyme inhibition and radical scavenging

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